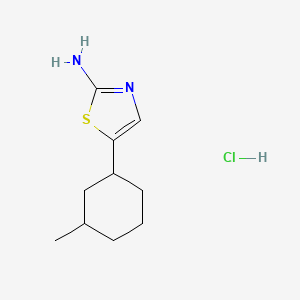
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide is a complex organic compound with a wide range of potential applications in various fields of scientific research. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable candidate for numerous chemical, biological, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide typically involves multi-step organic reactions. The synthesis begins with the preparation of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine. This intermediate is then reacted with a suitable sulfonamide derivative under specific conditions to yield the final compound. Reaction conditions often include the use of catalysts, precise temperature control, and purification steps such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For large-scale industrial production, the process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automation of reaction steps, and advanced purification techniques. Scaling up from laboratory synthesis to industrial production requires thorough understanding and control of reaction kinetics, thermodynamics, and safety protocols.
化学反应分析
Types of Reactions
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states under the influence of strong oxidizing agents.
Reduction: Reduction to simpler molecules using reducing agents.
Substitution: Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles/electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the compound.
科学研究应用
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the creation of derivatives with specific desired properties.
Biology: Investigated for its potential as a pharmaceutical intermediate. Its structure may interact with biological targets, providing insights into drug design and development.
Medicine: Potential applications in developing novel therapeutic agents. Its interactions with biomolecules could lead to new treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it valuable in creating compounds with specific industrial uses.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. Its structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, making it a candidate for therapeutic applications. Detailed studies on its binding kinetics, affinity, and specificity are crucial for understanding its mechanism of action.
相似化合物的比较
Similar Compounds
N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide
N-((4-(dimethylamino)-6-(azetidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide
Uniqueness
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide is unique due to its specific structural combination of triazine, sulfonamide, and pyrrolidine moieties. This combination enhances its reactivity and potential for creating a wide range of derivatives with tailored properties. Its particular arrangement also influences its interaction with biological targets, making it a distinct and valuable compound in research and industry.
Isn’t it fascinating how a single compound can have such diverse and significant roles? Science is pretty amazing.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N6O2S/c1-23(2)15-20-13(21-16(22-15)24-8-3-4-9-24)10-19-27(25,26)14-11(17)6-5-7-12(14)18/h5-7,19H,3-4,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZADUUFQXIAUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
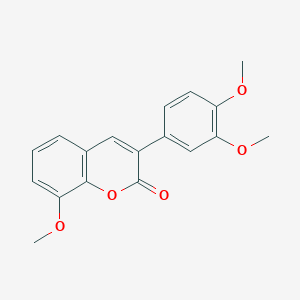
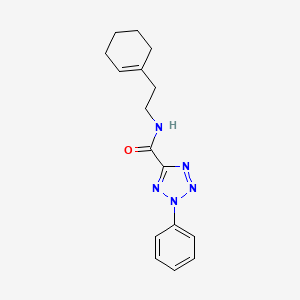
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2535112.png)
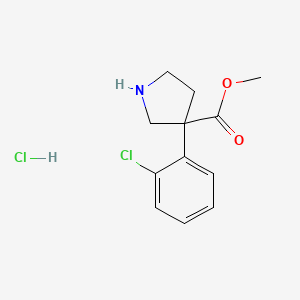

![1-(3-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2535115.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)
![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)
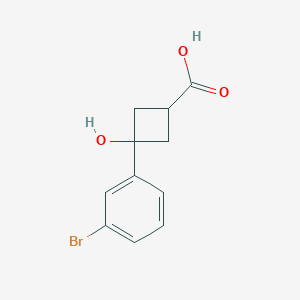
![2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535120.png)
![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)
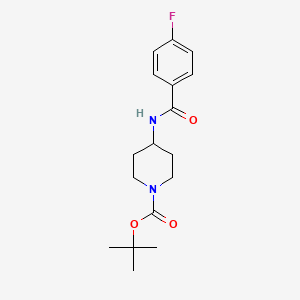
![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)
